1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,4-dimethoxyphenyl)urea, also known as JNJ-10397049, is a selective antagonist of the orexin-2 receptor (OX2R). [] Orexins are neuropeptides involved in regulating wakefulness, appetite, and other physiological processes. JNJ-10397049 is a synthetic compound developed specifically for research purposes to investigate the role of OX2R in sleep-wake regulation and other potential therapeutic areas. []
Sleep Research: JNJ-10397049 has been used in preclinical studies to investigate the role of OX2R in sleep regulation. Studies in rats have shown that administration of JNJ-10397049 promotes sleep, reduces sleep latency, and increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. []
Neurotransmitter Release Studies: JNJ-10397049 has been utilized in microdialysis studies to investigate the impact of OX2R antagonism on the release of neurotransmitters involved in sleep-wake regulation. Research suggests that JNJ-10397049 decreases histamine release in the lateral hypothalamus, potentially contributing to its sleep-promoting effects. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2